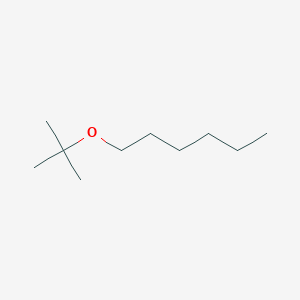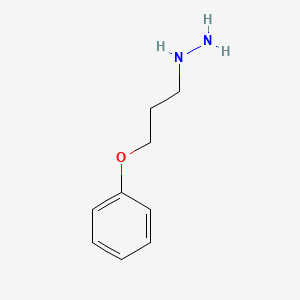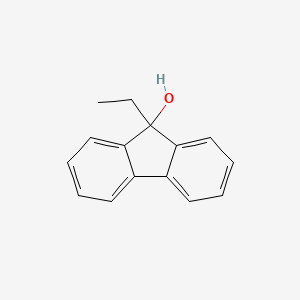
9-Ethyl-9h-fluoren-9-ol
Overview
Description
9-Ethyl-9H-fluoren-9-ol is a chemical compound belonging to the class of hydroxyfluorenes It is characterized by the presence of a hydroxy group at the 9th position of the fluorene structure, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9H-fluoren-9-ol typically involves the reduction of 9-ethylfluorenone. One common method is the reduction using sodium borohydride in ethanol. The reaction proceeds as follows:
- Dissolve 9-ethylfluorenone in warm ethanol.
- Add sodium borohydride solution dropwise to the mixture.
- Allow the reaction to proceed until the color changes from yellow (9-ethylfluorenone) to white (this compound).
- Precipitate the product by adding water and neutralize with hydrochloric acid.
- Filter and wash the product with cold water to remove any residual inorganic salts.
- Dry the product to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, alternative reducing agents and solvents may be employed to improve the scalability and environmental impact of the process.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form 9-ethylfluorenone.
Reduction: Further reduction can lead to the formation of 9-ethylfluorene.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 9-Ethylfluorenone
Reduction: 9-Ethylfluorene
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
9-Ethyl-9H-fluoren-9-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of polymers and other advanced materials.
Agrochemicals: It is used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 9-ethyl-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In pharmaceutical applications, it may act as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenol: Similar structure but without the ethyl group.
9-Hydroxyfluorene: Another isomer with the hydroxy group at a different position.
Fluorenone: The oxidized form of fluorenol.
Uniqueness
9-Ethyl-9H-fluoren-9-ol is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
9-ethylfluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDBFDEHVXHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287222 | |
| Record name | 9-ethyl-9h-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7029-48-3 | |
| Record name | NSC49728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-ethyl-9h-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


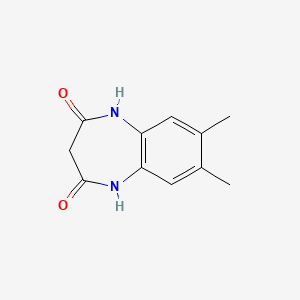
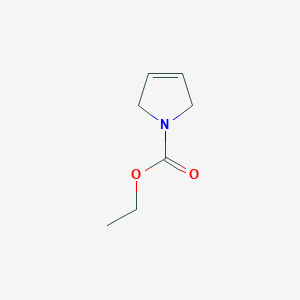
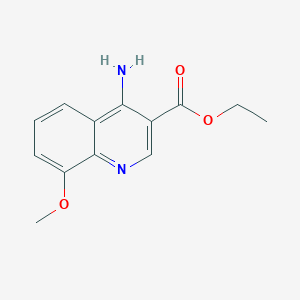

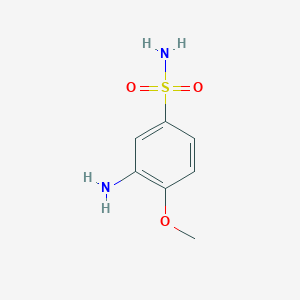
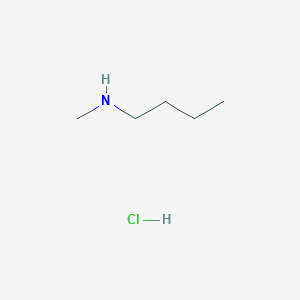
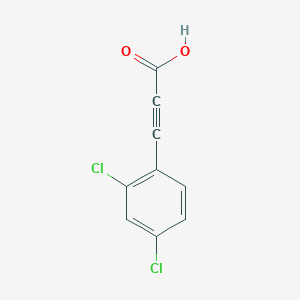
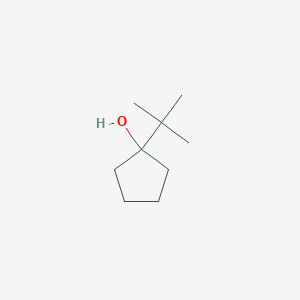
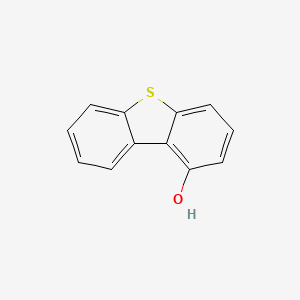
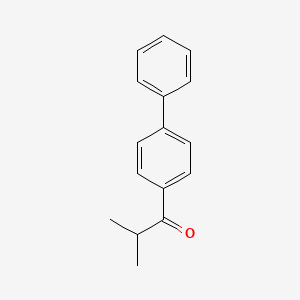
![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)

